3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-[(2-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group and the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzylamine with cyanogen bromide, followed by cyclization with hydrazine hydrate to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like cyanogen bromide.
Chemical Reactions Analysis
Types of Reactions
3-[(2-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can be used as a precursor for further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring, although these reactions are less common.
Scientific Research Applications
3-[(2-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the oxadiazole ring make the compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-[(2-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-bromophenyl)methyl]-1,3,4-oxadiazole: Similar structure but with a different position of the oxadiazole ring.
3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-amine: Similar structure but with a chlorine atom instead of bromine.
3-[(2-bromophenyl)methyl]-1,2,4-thiadiazol-5-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 3-[(2-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine lies in its specific combination of the bromophenyl group and the oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8BrN3O |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H8BrN3O/c10-7-4-2-1-3-6(7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13) |
InChI Key |
NBWHKTVCQUNPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)N)Br |
Origin of Product |
United States |
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